5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Description
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a piperidine moiety at the 2-position. Its molecular formula is C₁₁H₁₆ClN₂, with a molecular weight of 216.71 g/mol.
Properties
IUPAC Name |
5-methyl-2-piperidin-4-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNQGXROFDCNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using metal catalysts to hydrogenate pyridine derivatives.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the piperidine ring.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Formed through reduction reactions.
Substituted Piperidine Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industrial Applications: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and pharmacological implications.
Structural and Physicochemical Comparisons
Pharmacological and Functional Differences
- 5-Methyl-2-(piperidin-4-yl)pyridine HCl : The direct piperidine-pyridine linkage may favor interactions with amine-binding receptors (e.g., serotonin or dopamine receptors). Its smaller size compared to analogs like Pioglitazone suggests better blood-brain barrier permeability .
- Pioglitazone HCl : A thiazolidinedione derivative with a bulky structure, targeting nuclear receptors (PPARγ) for glucose metabolism regulation. Its pyridine moiety aids in receptor binding but limits CNS penetration .
- Oxadiazole-containing analog () : The oxadiazole ring enhances metabolic stability, making it suitable for oral administration. The isobutyl group may increase lipophilicity for membrane interactions .
Biological Activity
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a pyridine moiety. Its unique structure contributes to its biological properties, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Biological Activities
- Antimicrobial Activity : The compound has shown promising antimicrobial properties in various studies. Its effectiveness against different bacterial strains suggests potential applications in treating infections.
- Antiviral Properties : Research indicates that this compound may exhibit antiviral activities, although specific viral targets and mechanisms remain under investigation.
- Anticancer Effects : Preliminary studies have reported anticancer properties, with the compound demonstrating cytotoxic effects on various cancer cell lines.
- Neuropharmacological Effects : The piperidine structure is known for its neuroactive properties, suggesting that this compound may influence neurotransmitter systems.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations (IC50) that warrant further exploration in clinical settings .
- Anticancer Activity Assessment : In vitro tests demonstrated that the compound exhibits cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the cell type .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | IC50 (µM) Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 5-Methyl-2-(piperidin-4-yl)pyridine | Piperidine derivative | 5 - 20 | Yes |
| Piperine | Natural alkaloid | >20 | Yes |
| Pyridine | Heterocyclic compound | >50 | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
